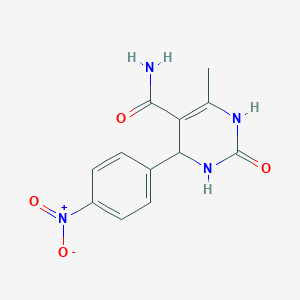

6-Methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B8744862

M. Wt: 276.25 g/mol

InChI Key: HWOIRXPMQSPIDY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

Yield

59%

Identifiers

|

NAME

|

Biginelli

|

Inputs

Step One

Step Two

Step Three

|

Name

|

|

|

Quantity

|

4 mmol

|

|

Type

|

|

|

Smiles

|

O=CC1=CC=C([N+]([O-])=O)C=C1

|

|

Name

|

|

|

Quantity

|

400 μL

|

|

Type

|

|

|

Smiles

|

CCO

|

Details

Addition Order |

3 |

Step Four

|

Name

|

|

|

Quantity

|

4 mmol

|

|

Type

|

|

|

Smiles

|

NC(CC(C)=O)=O

|

|

Name

|

|

|

Quantity

|

1200 μL

|

|

Type

|

|

|

Smiles

|

CCO

|

Details

Addition Order |

4 |

Setup

Vessel

|

Control Type

|

MICROWAVE_VIAL

|

|

Setpoint

|

5 mL

|

|

Material

|

UNSPECIFIED

|

|

Attachments

|

SEPTUM: Teflon septum

CAP: aluminum crimp cap

|

Environment

|

Type

|

UNSPECIFIED

|

Conditions

Temperature

|

Control Type

|

MICROWAVE

|

|

Setpoint

|

120 °C

|

Pressure

|

Control Type

|

SEALED

|

|

Atmosphere

|

AIR

|

Measurements

| Type | Time | Pressure |

|---|

Stirring

|

Type

|

NONE

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

Workups

WAIT

|

Type

|

WAIT

|

|

Duration

|

8 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Phase kept

|

solid

|

WASH

|

Type

|

WASH

|

DRY_IN_VACUUM

|

Type

|

DRY_IN_VACUUM

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(N1)=C(C(N)=O)C(C2=CC=C([N+]([O-])=O)C=C2)NC1=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| IDENTITY | 1h nmr | |

| PURITY | >90% | 1h nmr |

| YIELD | 59% | isolated_yield_measurement |

Analyses

NMR_1H

|

Type

|

NMR_1H

|

|

Details

|

Bruker AMX360 or AMX500 in CDCl3 or DMSO-d6, operating at 360 or 500 MHz, respectively

|

WEIGHT

|

Type

|

WEIGHT

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |